molecular formula C12H7Cl3O2 B14601859 6-(2,4,5-Trichlorophenoxy)hexa-2,4-diyn-1-OL CAS No. 60989-49-3

6-(2,4,5-Trichlorophenoxy)hexa-2,4-diyn-1-OL

Cat. No.: B14601859
CAS No.: 60989-49-3
M. Wt: 289.5 g/mol
InChI Key: OSOYXWPZZIXEBI-UHFFFAOYSA-N
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Description

6-(2,4,5-Trichlorophenoxy)hexa-2,4-diyn-1-OL is a chemical compound with the molecular formula C12H7Cl3O2. It is characterized by the presence of a trichlorophenoxy group attached to a hexa-2,4-diyn-1-ol backbone. This compound is notable for its unique structure, which includes multiple chlorine atoms and a diyn-1-ol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4,5-Trichlorophenoxy)hexa-2,4-diyn-1-OL typically involves the reaction of 2,4,5-trichlorophenol with hexa-2,4-diyn-1-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ether linkage. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(2,4,5-Trichlorophenoxy)hexa-2,4-diyn-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triple bonds in the diyn-1-ol moiety can be reduced to form alkenes or alkanes.

    Substitution: The chlorine atoms on the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

6-(2,4,5-Trichlorophenoxy)hexa-2,4-diyn-1-OL has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2,4,5-Trichlorophenoxy)hexa-2,4-diyn-1-OL involves its interaction with specific molecular targets. The trichlorophenoxy group can interact with enzymes or receptors, leading to changes in their activity. The diyn-1-ol moiety can undergo chemical transformations that generate reactive intermediates, which can further interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trichlorophenoxyacetic acid: A related compound with a similar phenoxy group but different functional groups.

    2,4,6-Trichlorophenoxyhexa-2,4-diyn-1-ol: Another compound with a similar structure but different chlorine substitution pattern.

Uniqueness

6-(2,4,5-Trichlorophenoxy)hexa-2,4-diyn-1-OL is unique due to its specific arrangement of chlorine atoms and the presence of a diyn-1-ol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

60989-49-3

Molecular Formula

C12H7Cl3O2

Molecular Weight

289.5 g/mol

IUPAC Name

6-(2,4,5-trichlorophenoxy)hexa-2,4-diyn-1-ol

InChI

InChI=1S/C12H7Cl3O2/c13-9-7-11(15)12(8-10(9)14)17-6-4-2-1-3-5-16/h7-8,16H,5-6H2

InChI Key

OSOYXWPZZIXEBI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OCC#CC#CCO

Origin of Product

United States

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